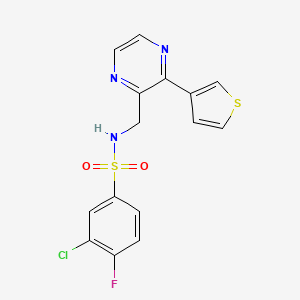

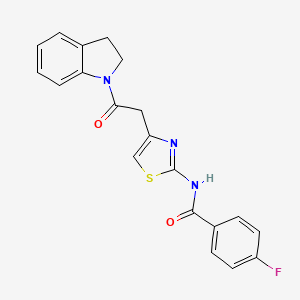

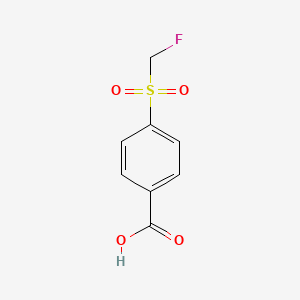

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the quinolone family. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Anticancer Potential

Quinoline derivatives, including those similar in structure to 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines. Studies have shown that these compounds exhibit significant cytotoxic activities, suggesting their potential as prototypes for developing new classes of anticancer agents (Haiwen Zhang et al., 2007).

Antimycobacterial Activities

Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis. These studies reveal that certain quinoline derivatives are highly effective against both drug-sensitive and drug-resistant strains of tuberculosis, indicating their importance in developing new antimycobacterial therapies (P. Senthilkumar et al., 2009).

Catalysis and Organic Synthesis

Research into quinoline derivatives also extends into the field of organic synthesis, where they are used as catalysts or substrates in various chemical reactions. For example, novel nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating their utility in efficient, solvent-free organic synthesis processes (O. Goli-Jolodar et al., 2016).

Antibacterial Research

Fluoroquinolones, including those related to 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, have been studied for their potent antibacterial activities. These compounds show significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential in addressing the growing concern of antibiotic resistance (Y. Kuramoto et al., 2003).

Fluorogenic Probes for Bacteria Detection

Quinoline derivatives have also been synthesized for use as fluorogenic enzyme substrates, aimed at developing novel methods for the detection of pathogenic bacteria. These compounds, when incorporated into appropriate media, can facilitate the rapid and sensitive detection of bacteria, an application crucial for both clinical diagnostics and food safety monitoring (J. Luo et al., 2016).

Propiedades

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKIUYZWUZSGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

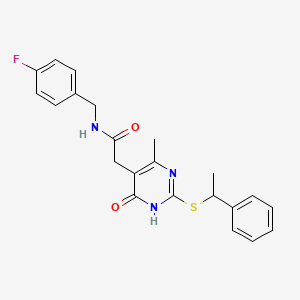

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)

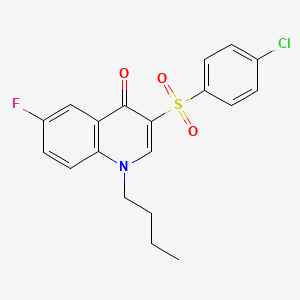

![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)

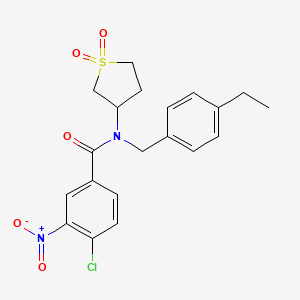

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)